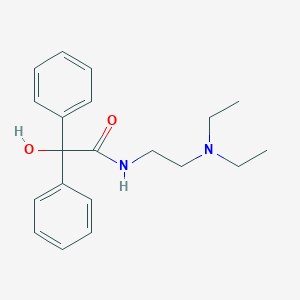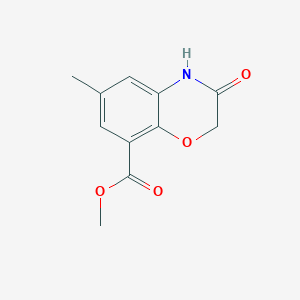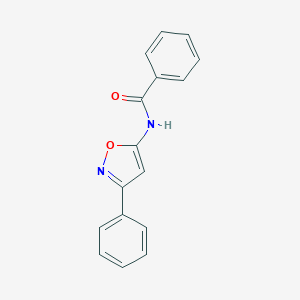
2-Methoxy-6-(tributylstannyl)pyridine
Overview
Description
2-Methoxy-6-(tributylstannyl)pyridine is a chemical compound with the empirical formula C18H33NOSn . It has a molecular weight of 398.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group (OCH3) attached to the 2nd carbon and a tributylstannyl group attached to the 6th carbon .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.512 and a boiling point of 309.3-313.3 °C .Scientific Research Applications
Synthesis of Pyridine Derivatives : A study describes the systematic preparation of oligo(2-thienyl)-substituted pyridine derivatives, where 2-Methoxy-6-(tributylstannyl)pyridine plays a crucial role in the synthesis process. These pyridines display unique UV/Vis and fluorescence spectra, indicating potential applications in materials science and photophysics (Bera, Hommes, & Reissig, 2011).
Antimicrobial and Antioxidant Activities : Research on the condensation reaction between 2-acetylpyridine and 2-formylpyridine led to the synthesis of novel compounds with potential antimicrobial and antioxidant applications. These compounds, including pyridine derivatives, showed moderate antifungal activity, highlighting their potential in medical applications (Rusnac et al., 2020).
Functionalized Pyridines Synthesis : Ethynyltributyltin, closely related to this compound, is used in cycloaddition reactions to yield functionalized pyridines. These pyridines have applications in organic synthesis, as they can be transformed into various functional groups (Sauer & Heldmann, 1998).
Corrosion Inhibition : Pyridine derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties on mild steel. These findings are significant for industrial applications, especially in metal protection (Ansari, Quraishi, & Singh, 2015).
Electrophilic Substitution in Organic Chemistry : Studies on the nitration of hydroxy and methoxy pyridines, including derivatives of this compound, provide insights into the mechanisms of electrophilic substitution in heteroaromatic compounds. This research is fundamental to understanding and designing organic synthesis pathways (Katritzky, Tarhan, & Tarhan, 1970).
Drug Delivery : Research on the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, where derivatives of pyridine, including this compound, play a role, demonstrates potential applications in drug delivery and cancer treatment. The study focuses on the cytotoxicity of these compounds against human ovarian cancer cells (Mattsson et al., 2010).
Safety and Hazards
2-Methoxy-6-(tributylstannyl)pyridine is classified as acutely toxic if swallowed or comes into contact with skin . It can cause skin and eye irritation . It may also cause damage to fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life .
properties
IUPAC Name |
tributyl-(6-methoxypyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMCQVOGICOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441267 | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164014-94-2 | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164014-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)



![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)




![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)

